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molecular formula C6H9N5O B8278527 (2E)-2-[amino(nitroso)methylidene]-N-methyl-1H-pyrazin-3-amine CAS No. 468068-81-7

(2E)-2-[amino(nitroso)methylidene]-N-methyl-1H-pyrazin-3-amine

Cat. No. B8278527
M. Wt: 167.17 g/mol
InChI Key: QSBNWESLLHTUSV-UHFFFAOYSA-N
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Patent
US06821972B2

Procedure details

To a solution of 2-methylamino-3-cyanopyrazine (J. Heterocycl. Chem. 1992, 29, 1689-92) (0.37 g, 2.8 mmol) in methanol (10 mL) was added triethylamine (0.4 mL, 2.8 mmol) followed by hydroxylamine hydrochloride (0.19 g, 2.8 mmol) and the reaction was stirred at room temperature for 4 hours. The mixture was filtered, the filtrate was then evaporated to dryness. The residue was dissolved in ethyl acetate (50 mL) and washed with water (50 mL). The organic layer was dried (MgSO4) and the solvent was removed in vacuo to give the title compound was a white solid (0.45 g).
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:8]([C:9]#[N:10])=[N:7][CH:6]=[CH:5][N:4]=1.C(N(CC)CC)C.Cl.[NH2:19][OH:20]>CO>[OH:20][N:19]=[C:9]([C:8]1[C:3]([NH:2][CH3:1])=[N:4][CH:5]=[CH:6][N:7]=1)[NH2:10] |f:2.3|

Inputs

Step One
Name
Quantity
0.37 g
Type
reactant
Smiles
CNC1=NC=CN=C1C#N
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.19 g
Type
reactant
Smiles
Cl.NO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was then evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (50 mL)
WASH
Type
WASH
Details
washed with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ON=C(N)C1=NC=CN=C1NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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